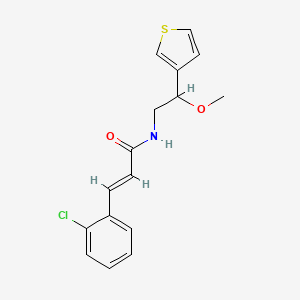

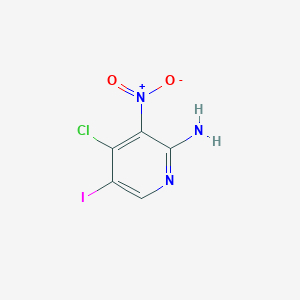

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide, also known as CT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CT-1 is a small molecule that belongs to the class of acrylamide derivatives, which are known for their diverse biological properties.

Scientific Research Applications

Acrylamide in Scientific Research

Chemistry and Biochemistry of Acrylamide : Acrylamide's chemistry, its formation during food processing, and its biochemical interactions have been extensively studied. Acrylamide forms in food through the Maillard reaction, which involves amino acids (like asparagine) and reducing sugars at high temperatures. The focus has been on understanding its formation mechanisms, identifying factors influencing its levels in foods, and exploring mitigation strategies to reduce its presence in the diet due to health concerns (Friedman, 2003).

Mitigation and Toxicity : Research has also delved into acrylamide's toxicological profile, including neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Efforts have been made to understand its metabolism, distribution, and excretion in organisms, alongside evaluating the effectiveness of dietary and processing interventions to mitigate its formation and reduce exposure (Dearfield et al., 1988).

Applications in Polymer Science : Beyond food chemistry, acrylamide is significant in polymer science, particularly in the synthesis of polyacrylamide polymers. These polymers have applications in wastewater treatment, as soil conditioners, and in various industrial processes. The reactivity of acrylamide makes it a valuable monomer for producing polyacrylamide with desired properties for specific applications (Kálal et al., 1978).

Detection and Analysis : Rapid detection methods for acrylamide in foods have been developed, including spectroscopic, chromatographic, and biosensor techniques. These methods aim to provide quick, accurate, and cost-effective ways to monitor acrylamide levels, ensuring food safety and compliance with regulatory standards (Hu et al., 2015).

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINSGZKFIIMZTG-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CC=C1Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CC=C1Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)

![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)

![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2795586.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)